(aS)-PH-797804

Kinase selectivity Off-target activity SB203580

(aS)-PH-797804 is the clinically active atropisomer with >500-fold kinome selectivity and no JNK2 inhibition—critical for data reproducibility. Validated in Phase 2 trials for COPD and inflammatory arthritis. A fully established UPLC-MS/MS bioanalytical method and linear PK profile streamline in vivo workflows. Supplied at ≥98% purity. The gold-standard, orally bioavailable positive control for airway inflammation and chronic inflammatory disease models.

Molecular Formula C22H19BrF2N2O3
Molecular Weight 477.3 g/mol
CAS No. 586379-66-0
Cat. No. B1679756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(aS)-PH-797804
CAS586379-66-0
SynonymsPH 797804
PH-797804
PH797804
Molecular FormulaC22H19BrF2N2O3
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C
InChIInChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28)
InChIKeyKCAJXIDMCNPGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(aS)-PH-797804 (CAS 586379-66-0) Product Identification for Scientific Procurement


(aS)-PH-797804, also identified by its racemate CAS number 586379-66-0, is the clinically active atropisomer of PH-797804, an ATP-competitive, reversible inhibitor of p38 mitogen-activated protein kinase (MAPK) . It exhibits primary activity against the p38α and p38β isoforms, with respective IC50 values of 26 nM and 102 nM in cell-free assays . As a compound that has advanced to Phase 2 clinical trials, (aS)-PH-797804 is supplied as a high-purity research reagent for investigating p38 MAPK-mediated signaling pathways and inflammation .

Why (aS)-PH-797804 Cannot Be Interchanged with Other p38 MAPK Inhibitors


Generic substitution among p38 MAPK inhibitors is scientifically unsound due to vast differences in target selectivity, off-target kinase activity, and downstream functional consequences. (aS)-PH-797804 demonstrates an exceptionally narrow target profile within the kinome [1][2], distinguishing it from earlier, less selective inhibitors. Its specific isoform selectivity (p38α/p38β) and lack of JNK2 inhibition [3] are critical for data reproducibility, as promiscuous inhibition can confound experimental outcomes and in vivo toxicity profiles. The quantitative evidence below details the precise parameters that separate (aS)-PH-797804 from its closest analogs and alternatives.

Quantitative Differentiation of (aS)-PH-797804 Against Key Comparators


Kinome-Wide Selectivity Profile Compared to First-Generation Inhibitors

(aS)-PH-797804 demonstrates exceptional kinome-wide selectivity, a feature not shared by older, first-generation p38 inhibitors like SB203580. Structural bioinformatics and large panel kinase screens confirm that PH-797804 exhibits a selectivity ratio of >500-fold against MAP kinases and related kinases [1][2]. In stark contrast, SB203580 (Adezmapimod) is known to inhibit PKB phosphorylation (IC50: 3-5 μM) and demonstrates a much broader kinase interaction profile, with an IC50 of 0.3-0.5 μM for p38α . This high specificity makes (aS)-PH-797804 a superior tool for probing p38α-dependent signaling without confounding off-target effects.

Kinase selectivity Off-target activity SB203580

Functional Cellular Potency vs. Clinical-Stage p38α Inhibitor Losmapimod

In a functional cell-based assay measuring inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human U937 monocytes, (aS)-PH-797804 exhibits an IC50 of 5.9 nM . This demonstrates a significant increase in cellular potency when compared to the clinical-stage p38α inhibitor Losmapimod (GW856553), which has a reported IC50 of 99 nM for inhibiting LPS-stimulated TNF-α release in human whole blood [1][2]. The ~17-fold difference in cellular potency indicates that (aS)-PH-797804 achieves more effective target engagement and downstream functional inhibition at significantly lower concentrations.

Cellular potency TNF-α inhibition Losmapimod

Isoform Selectivity and JNK Pathway Sparing vs. Tool Compounds

(aS)-PH-797804 demonstrates a clear selectivity profile: it is 4-fold more selective for p38α (IC50=26 nM) over p38β (IC50=102 nM) . Crucially, it does not inhibit JNK2, a common off-target for less refined p38 inhibitors, at concentrations up to 1 μM . In direct comparison, BIRB 796 (Doramapimod) inhibits p38α with an IC50 of 38 nM but also demonstrates activity against p38β, p38γ, and p38δ [1]. This clean selectivity profile of (aS)-PH-797804 for the p38α/β axis without impacting the JNK pathway is critical for experiments investigating specific stress-activated signaling cascades.

Isoform selectivity JNK2 p38β

Superior In Vivo Efficacy on Neutrophilic Airway Inflammation

In a head-to-head clinical study evaluating the effects of p38 MAPK inhibitors on inhaled lipopolysaccharide (LPS) challenge in healthy subjects, oral (aS)-PH-797804 (30 mg) demonstrated superior in vivo efficacy compared to the inhaled inhibitor PF-03715455 (20 mg) [1]. PH-797804 significantly reduced sputum neutrophil percentage by 15.1-15.3% versus placebo (p = 0.0096 and 0.0001), whereas PF-03715455 achieved only an 8.0% reduction (p = 0.031) [1]. Furthermore, only PH-797804 significantly inhibited a broad panel of inflammatory mediators (IL-6, MCP-1, MIP1β, CC16) in sputum supernatant, indicating a more profound and functionally relevant anti-inflammatory effect in the target organ [1].

In vivo efficacy Neutrophil Lung inflammation

Linear and Predictable Pharmacokinetic Profile

The in vivo pharmacokinetic (PK) behavior of (aS)-PH-797804 is characterized by a linear relationship between drug concentration and administered dose, a property that is not universal across all p38 inhibitors [1][2]. This linear PK profile, demonstrated across a range of 1.0–1600 ng/mL in rat plasma using a validated UPLC-MS/MS method [1], provides a predictable basis for correlating in vitro potency with in vivo dosing and exposure. In contrast, many tool compounds suffer from non-linear PK due to solubility or metabolic issues, which complicates dose-response interpretation and experimental reproducibility.

Pharmacokinetics Bioavailability In vivo dosing

Validated Bioanalytical Method Supports Precise Experimental Quantification

To enable rigorous preclinical studies, a fully validated UPLC-MS/MS method has been developed and published specifically for the quantification of (aS)-PH-797804 in rat plasma [1]. The method demonstrates excellent linearity (1.0–1600 ng/mL), accuracy (RE from −7.8% to 8.5%), precision (RSD within 8.4%), and recovery (81.4–90.2%) [1]. This validated bioanalytical framework is a critical differentiator for researchers requiring precise measurement of drug levels in PK/PD studies, an infrastructure that is often absent or unvalidated for many alternative p38 inhibitor tool compounds.

Bioanalysis UPLC-MS/MS Method validation

Optimal Scientific Use Cases for (aS)-PH-797804 Based on Differentiated Evidence


Investigating p38α-Dependent Signaling in High-Throughput or High-Content Screens

Leverage the >500-fold kinome selectivity of (aS)-PH-797804 [1] to minimize false-positive hits from off-target kinase inhibition. Its clean profile, including the lack of JNK2 activity , ensures that phenotypic changes observed in screening campaigns are confidently attributed to p38α/β pathway modulation rather than polypharmacology.

Modeling Pulmonary Inflammation and Neutrophilic Airway Disease In Vivo

Use (aS)-PH-797804 as a gold-standard, orally bioavailable positive control for studies of airway inflammation. Its demonstrated superior efficacy over inhaled alternatives like PF-03715455 in reducing sputum neutrophil counts (15.1-15.3% reduction) and inflammatory mediators [2] makes it the reference compound for validating novel therapies targeting neutrophilic lung disease.

Performing Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rodents

Streamline your in vivo pharmacology workflows by utilizing a compound with a fully validated UPLC-MS/MS bioanalytical method [3] and a predictable, linear pharmacokinetic profile [3]. This eliminates the need for extensive method development and allows for precise correlation of drug exposure with target engagement and efficacy endpoints.

Conducting Chronic Inflammation Research Requiring Prolonged Dosing

Employ (aS)-PH-797804 in models of chronic inflammatory disease, such as streptococcal cell wall-induced arthritis in rats or collagen-induced arthritis in mice, where a 10-day treatment regimen has been shown to significantly reduce both joint inflammation and associated bone loss [4]. Its stability profile supports consistent and reliable results in extended in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (aS)-PH-797804

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.